VTP-27999

Beschreibung

This compound is a small molecule drug with a maximum clinical trial phase of I.

Eigenschaften

IUPAC Name |

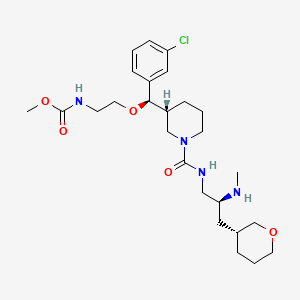

methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H41ClN4O5/c1-28-23(14-19-6-5-12-35-18-19)16-30-25(32)31-11-4-8-21(17-31)24(20-7-3-9-22(27)15-20)36-13-10-29-26(33)34-2/h3,7,9,15,19,21,23-24,28H,4-6,8,10-14,16-18H2,1-2H3,(H,29,33)(H,30,32)/t19-,21-,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWASIVXQMMPLM-ZXMXYHOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1CCCOC1)CNC(=O)N2CCCC(C2)C(C3=CC(=CC=C3)Cl)OCCNC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](C[C@H]1CCCOC1)CNC(=O)N2CCC[C@H](C2)[C@H](C3=CC(=CC=C3)Cl)OCCNC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H41ClN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583133 | |

| Record name | Methyl (2-{(3-chlorophenyl)[(3R)-1-({(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl}carbamoyl)piperidin-3-yl]methoxy}ethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942142-51-0 | |

| Record name | VTP-27999 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942142510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VTP-27999 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12416 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyl (2-{(3-chlorophenyl)[(3R)-1-({(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl}carbamoyl)piperidin-3-yl]methoxy}ethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VTP-27999 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/254XY8NV84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

VTP-27999: A Technical Guide to its Mechanism of Action as a Direct Renin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

VTP-27999 is a potent and selective, second-generation, orally bioavailable direct renin inhibitor.[1] This document provides an in-depth exploration of its mechanism of action, drawing from preclinical and clinical data. This compound exerts its therapeutic effect by directly targeting the enzymatic activity of renin, the initial and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS). This inhibition leads to a cascade of downstream effects, ultimately resulting in vasodilation and a reduction in sodium and water retention. Notably, this compound exhibits a distinct mode of action compared to the first-in-class renin inhibitor, aliskiren (B1664508), particularly concerning its interaction with prorenin. This guide summarizes key quantitative data, details experimental methodologies, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Direct Renin Inhibition

This compound functions as a direct inhibitor of renin, an aspartyl protease responsible for the conversion of angiotensinogen (B3276523) to angiotensin I.[1][2] This enzymatic step is the primary bottleneck in the RAAS cascade. By blocking this conversion, this compound effectively downregulates the entire RAAS pathway, leading to decreased levels of angiotensin II and aldosterone (B195564).[1][3] The physiological consequences of this inhibition include vasodilation and a reduction in sodium and water retention, which are beneficial in the management of hypertension and related cardiovascular conditions.[1][2]

The following diagram illustrates the central role of this compound in the RAAS pathway.

Quantitative Pharmacological Profile

This compound demonstrates a favorable pharmacological profile characterized by high potency, selectivity, and oral bioavailability.

| Parameter | Value | Species | Notes | Reference |

| IC50 | 0.47 nM | Human | In vitro inhibition of purified recombinant human renin. | [4] |

| Selectivity | >1000-fold | - | Over related and unrelated off-targets. | [4][5] |

| Oral Bioavailability | >15% | 3 species | - | [5][6] |

| 37% | Rat | - | [5] | |

| 18% | Monkey | - | [5] | |

| Plasma Protein Binding | ~75% | Human | - | [7] |

| Terminal Half-life (t1/2) | 24-30 hours | Human | Following multiple ascending doses. | [3][7] |

Preclinical and Clinical Efficacy

Preclinical Evaluation in a Hypertension Model

The in vivo efficacy of this compound was assessed in a double transgenic rat (dTGR) model of hypertension, which expresses human renin and angiotensinogen. In this model, orally administered this compound demonstrated a significant and sustained reduction in mean arterial blood pressure.

Experimental Protocol: Double Transgenic Rat (dTGR) Model of Hypertension

-

Animal Model: Double transgenic rats engineered to express both human renin and human angiotensinogen, leading to renin-dependent hypertension.

-

Treatment: Oral administration of this compound (e.g., 10 mg/kg).

-

Primary Endpoint: Measurement of mean arterial blood pressure (MAP) over a 24-hour period.

-

Results: this compound produced a greater reduction in MAP at 24 hours and a longer duration of action compared to an earlier compound in the same series.[5]

The logical workflow for this preclinical study is depicted below.

Clinical Pharmacodynamics in Healthy Volunteers

A multiple ascending dose study in salt-depleted healthy volunteers provided insights into the clinical pharmacodynamics of this compound.

Experimental Protocol: Multiple Ascending Dose Study

-

Subjects: Salt-depleted healthy volunteers.

-

Treatments: Once daily oral doses of this compound (75, 150, 300, and 600 mg), placebo, and 300 mg aliskiren for 10 days.[3]

-

Pharmacokinetic Assessments: Plasma concentrations of this compound were measured to determine parameters such as Cmax and half-life.

-

Pharmacodynamic Assessments: Measurement of plasma renin activity (PRA), plasma concentrations of angiotensin II and aldosterone, and urinary aldosterone excretion.[3]

-

Safety Assessments: Monitoring of adverse events and vital signs.

Key Findings:

-

This compound was well tolerated with no significant safety issues.[3]

-

It was rapidly absorbed, reaching maximum plasma concentrations 1 to 4 hours after dosing.[3][7]

-

Plasma renin activity remained suppressed throughout the 24-hour dosing interval at all doses.[3][7]

-

This compound led to a dose-dependent increase in renin concentration, with a maximal 350-fold increase, which was greater than that observed with aliskiren, suggesting more potent intrarenal renin inhibition.[3][7]

-

A decrease in plasma angiotensin II and aldosterone was observed.[3]

-

At higher doses (300 mg and 600 mg), a rebound increase in angiotensin II and aldosterone was noted after drug cessation, suggesting an upper limit to the beneficial effects of renin inhibition.[3]

Differentiated Mechanism: Interaction with Prorenin and Renin Immunoreactivity

A significant aspect of this compound's mechanism of action is its distinct interaction with prorenin and its effect on renin immunoassays when compared to aliskiren.

-

Prorenin Unfolding: Aliskiren binds to prorenin and induces a conformational change that allows it to be detected in renin-specific immunoassays.[8][9][10] In contrast, this compound does not induce this unfolding of prorenin.[8][9][10]

-

Renin Immunoreactivity: this compound has been shown to increase the immunoreactivity of active renin by at least 30% in immunoassays.[8][9][10] This is attributed to an alteration in the affinity of the active site-directed antibodies used in these assays in the presence of this compound.[7][8][9][10] This effect is not observed with aliskiren.[9]

This differential mechanism is visualized in the following diagram.

Conclusion

This compound is a potent and selective direct renin inhibitor with a distinct pharmacological profile. Its mechanism of action centers on the direct inhibition of the rate-limiting step of the RAAS, leading to effective downstream suppression of angiotensin II and aldosterone. Preclinical and clinical studies have demonstrated its efficacy in modulating the RAAS and have highlighted a favorable pharmacokinetic profile. The key differentiator of this compound is its neutral effect on prorenin conformation, in contrast to aliskiren, and its notable impact on renin immunoreactivity in standard assays. These characteristics are critical for researchers and clinicians to consider in the design and interpretation of studies involving this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. Multiple ascending dose study with the new renin inhibitor this compound: nephrocentric consequences of too much renin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. VTP 27999 trifluoroacetate | Other Proteases | Tocris Bioscience [tocris.com]

- 5. Discovery of this compound, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of this compound, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. New renin inhibitor this compound alters renin immunoreactivity and does not unfold prorenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. ahajournals.org [ahajournals.org]

VTP-27999 renin inhibition pathway

An In-depth Technical Guide to the VTP-27999 Renin Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, selective, and orally bioavailable direct renin inhibitor developed by Vitae Pharmaceuticals.[1] As a nonpeptidic alkyl amine, it represents a significant advancement in the chemical class of direct renin inhibitors (DRIs).[2][3] By targeting the apex of the Renin-Angiotensin-Aldosterone System (RAAS), this compound offers a distinct mechanism for managing conditions such as hypertension and chronic kidney disease.[2][4] Preclinical and Phase 1 clinical studies have demonstrated its robust pharmacodynamic effects, including profound inhibition of plasma renin activity and favorable impacts on renal hemodynamics, with a pharmacokinetic profile superior to the first-in-class DRI, aliskiren (B1664508).[5][6][7] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data from in vitro and clinical studies, outlining experimental methodologies, and visualizing its role in the RAAS pathway.

The Renin-Angiotensin-Aldosterone System (RAAS) and the Rationale for Direct Renin Inhibition

The RAAS is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[2] The system is initiated by the aspartyl protease renin, which is secreted by the kidneys. Renin cleaves its substrate, angiotensinogen (B3276523), to form the decapeptide angiotensin I (Ang I).[2] This is the rate-limiting step of the entire cascade.[8] Ang I is subsequently converted by Angiotensin-Converting Enzyme (ACE) to the potent vasoconstrictor Angiotensin II (Ang II), which exerts its effects by binding to the AT1 receptor, leading to vasoconstriction, inflammation, fibrosis, and aldosterone (B195564) secretion.[2]

While ACE inhibitors and Angiotensin Receptor Blockers (ARBs) are effective antihypertensive agents, they act downstream of renin. This can lead to a compensatory rise in plasma renin activity (PRA), potentially attenuating their long-term efficacy.[9] Direct renin inhibitors (DRIs) like this compound block the RAAS at its origin, preventing the formation of Ang I and all subsequent downstream effectors. This approach leads to a decrease in PRA and may offer a more complete and effective blockade of the RAAS.[2][9]

Mechanism of Action of this compound

This compound is a competitive inhibitor that binds directly to the active site of renin, preventing it from cleaving angiotensinogen.[2][10] Structure-based drug design was utilized to optimize the molecule's interaction with the enzyme's binding pockets, particularly the S1 pocket.[2][11] A key structural feature is the replacement of a cyclohexylmethyl group with an (R)-(tetrahydropyran-3-yl)methyl group, which maintained potency while improving selectivity.[2]

A notable characteristic of this compound is its distinct interaction with renin and its precursor, prorenin, compared to aliskiren. While aliskiren is known to bind to prorenin and induce a conformational change that makes it recognizable in some renin assays, this compound does not appear to unfold prorenin.[12][13] However, this compound does alter the immunoreactivity of active renin, an important consideration for the interpretation of immunoassay results during clinical development.[12][13]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical investigations of this compound.

Table 1: In Vitro Inhibitory Activity

| Parameter | Value | Compound | Assay Conditions | Reference(s) |

| IC₅₀ (Human Renin) | 0.47 nM | This compound | Purified recombinant human renin in buffer. | [3] |

| IC₅₀ (Intracellular Renin) | 27 nM | This compound | Human mast cell line (HMC-1). | [5] |

| IC₅₀ (Intracellular Renin) | 171 nM | Aliskiren | Human mast cell line (HMC-1). | [5] |

| Selectivity | >1000-fold | This compound | Against related and unrelated off-targets. | [2][11] |

Table 2: Preclinical Pharmacokinetic Parameters

| Species | Oral Bioavailability (%) | Plasma Free Fraction (%) | Reference(s) |

| Rat | 37% | N/A | [2] |

| Monkey | 18% | 29% | [2] |

| Dog | > than predecessor compound | 22% | [2] |

| Human | ~10-fold higher than aliskiren | 22-29% (range across species) | [2][7] |

Table 3: Human Pharmacokinetic Parameters (Phase 1, Multiple Ascending Doses)

| Parameter | Value | Dosing Regimen | Reference(s) |

| Time to Cₘₐₓ (Tₘₐₓ) | 1 - 4 hours | 75, 150, 300, 600 mg once daily for 10 days. | [6][7] |

| Terminal Half-life (t₁/₂) | 24 - 30 hours | 75, 150, 300, 600 mg once daily for 10 days. | [6][7] |

| Dose Proportionality | Yes | Doses from 40 mg to 1000 mg. | [2][7] |

Table 4: Human Pharmacodynamic Effects (Phase 1, Day 10)

| Parameter | Dose of this compound | Result | Comparator (Aliskiren 300 mg) | Reference(s) |

| Plasma Renin Concentration | 300 mg | ~100-fold increase from baseline | ~50-fold increase | [5] |

| Plasma Renin Concentration | 600 mg | ~350-fold increase from baseline | ~50-fold increase | [5][6] |

| Renal Plasma Flow (RPF) | 75 mg | +17.2 mL/min/1.73 m² | +62.6 mL/min/1.73 m² | [5] |

| Renal Plasma Flow (RPF) | 150 mg | +63.1 mL/min/1.73 m² | +62.6 mL/min/1.73 m² | [5] |

| Renal Plasma Flow (RPF) | 300 mg | +97.5 mL/min/1.73 m² | +62.6 mL/min/1.73 m² | [5] |

| Renal Plasma Flow (RPF) | 600 mg | +115.2 mL/min/1.73 m² | +62.6 mL/min/1.73 m² | [5] |

| Urinary Aldosterone Excretion | 300 mg & 600 mg | Increased vs. baseline on Day 10 | N/A | [6] |

Experimental Protocols

In Vitro Renin Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified human renin.

-

Methodology:

-

Purified recombinant human renin (e.g., 0.3 nM) is incubated in a suitable buffer system.[2]

-

A synthetic substrate for renin (e.g., a fluorogenic peptide) is added to the reaction mixture.

-

This compound is added in a range of concentrations.

-

The enzymatic reaction is allowed to proceed at a controlled temperature (e.g., 37°C).

-

The rate of substrate cleavage is measured over time using a fluorescence plate reader.

-

Inhibition curves are generated by plotting the percentage of renin activity against the logarithm of the inhibitor concentration.

-

The IC₅₀ value is calculated by fitting the data to a four-parameter logistic equation.[2]

-

In Vivo Efficacy in Double Transgenic Rats (dTGR)

-

Objective: To assess the oral efficacy and duration of action of this compound on blood pressure in a renin-dependent hypertension model.

-

Methodology:

-

Animal Model: Double transgenic rats (dTGR) engineered to express both human renin and human angiotensinogen are used. These animals exhibit severe hypertension that is dependent on human renin activity.[2]

-

Instrumentation: Animals are instrumented with radiotelemetry devices for continuous monitoring of mean arterial blood pressure (MAP) and heart rate.

-

Dosing: this compound is administered via oral gavage at a specified dose (e.g., 10 mg/kg).[2]

-

Monitoring: MAP is continuously recorded before dosing (baseline) and for at least 24 hours post-dosing.

-

Data Analysis: The change in MAP from baseline is calculated over time and compared between the this compound-treated group and a vehicle control group.[2]

-

Human Phase 1 Multiple Ascending Dose Study

-

Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy volunteers.

-

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled, multiple ascending dose design is employed.[6]

-

Subjects: Healthy volunteers are enrolled and subjected to sodium depletion to activate the RAAS.[6]

-

Treatment Groups: Subjects receive once-daily oral doses of this compound (e.g., 75, 150, 300, 600 mg), placebo, or an active comparator like aliskiren (300 mg) for a defined period (e.g., 10 days).[6]

-

PK Sampling: Serial blood samples are collected at predefined time points over a 24-hour interval (and beyond) on Day 1 and Day 10 to determine plasma concentrations of this compound.[6][7]

-

PD Assessments: Blood and urine samples are collected to measure PRA, plasma renin concentration (PRC), Ang II, and aldosterone levels. Renal plasma flow (RPF) may be assessed using methods like para-aminohippurate (PAH) clearance.[5][6]

-

Safety Monitoring: Vital signs, electrocardiograms (ECGs), and adverse events are monitored throughout the study.[6]

-

Visualizations

This compound Signaling Pathway

References

- 1. fiercebiotech.com [fiercebiotech.com]

- 2. Discovery of this compound, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound [myskinrecipes.com]

- 5. | BioWorld [bioworld.com]

- 6. Multiple ascending dose study with the new renin inhibitor this compound: nephrocentric consequences of too much renin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Decades-old renin inhibitors are still struggling to find a niche in antihypertensive therapy. A fleeting look at the old and the promising new molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Direct Renin Inhibitors: A New Approach to Antihypertensive Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of this compound, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New renin inhibitor this compound alters renin immunoreactivity and does not unfold prorenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

VTP-27999: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Analysis of the Chemical Structure, Physicochemical Properties, and Pharmacological Profile of a Potent Renin Inhibitor

Abstract

VTP-27999 is a potent and selective, orally bioavailable alkyl amine inhibitor of renin, the initial and rate-limiting enzyme of the Renin-Angiotensin-Aldosterone System (RAAS).[1] By directly targeting renin, this compound effectively blocks the entire RAAS cascade, leading to reduced production of angiotensin II and aldosterone (B195564).[1][2] This mechanism of action has positioned this compound as a therapeutic candidate for hypertension and related cardiovascular and renal diseases.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, along with detailed experimental protocols and data presented for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is a nonpeptidic alkyl amine.[4] Its chemical and physical properties are summarized in the tables below. The compound is available in its free base form, as well as hydrochloride (HCl) and trifluoroacetate (B77799) (TFA) salts, with the salt forms exhibiting enhanced water solubility and stability.[5]

Table 1: Chemical Identification of this compound and its Salts

| Identifier | This compound (Free Base) | This compound TFA | This compound HCl |

| IUPAC Name | methyl (2-((R)-(3-chlorophenyl)((R)-1-(((S)-2-(methylamino)-3-((R)-tetrahydro-2H-pyran-3-yl)propyl)carbamoyl)piperidin-3-yl)methoxy)ethyl)carbamate | methyl N-[2-[(R)-(3-Chlorophenyl)[(3R)-1-[[[(2S)-2-(methylamino)-3-[(3R)-tetrahydro-2H-pyran-3-yl]propyl]amino]carbonyl]-3-piperidinyl]methoxy]ethyl]carbamate trifluoroacetate | Not explicitly found |

| CAS Number | 942142-51-0 | 1013937-63-7 | 1264191-73-2 |

| Chemical Formula | C₂₆H₄₁ClN₄O₅ | C₂₈H₄₂ClF₃N₄O₇ | C₂₆H₄₂Cl₂N₄O₅ |

| SMILES | O=C(N1CCC--INVALID-LINK--=O)C2=CC=CC(Cl)=C2">C@@HC1)NC--INVALID-LINK--C[C@@H]3COCCC3 | O=C(O)C(F)(F)F.COC(NCCO--INVALID-LINK--[C@@]2([H])CN(CCC2)C(NC--INVALID-LINK--C[C@H]3CCCOC3)=O)=O | O=C(NC--INVALID-LINK--NC)N(CCC2)C[C@]2([H])--INVALID-LINK--([H])C3=CC(Cl)=CC=C3.Cl |

Table 2: Physicochemical Properties of this compound and its Salts

| Property | This compound (Free Base) | This compound TFA | This compound HCl |

| Molecular Weight | 525.08 g/mol | 639.10 g/mol | 561.54 g/mol |

| Appearance | Not specified | Oil (Colorless to light yellow) | Solid (White to yellow) |

| Solubility | Soluble in DMSO | Water: 10 mg/mL (15.65 mM; requires sonication) Ethanol: 2.4 mg/mL (3.76 mM; requires sonication) | Water: ≥ 100 mg/mL (178.08 mM) |

| Storage | 0°C (Short Term), -20°C (Long Term) | 4°C, sealed, away from moisture. In solvent: -80°C (6 months), -20°C (1 month) | 4°C, sealed, away from moisture. In solvent: -80°C (6 months), -20°C (1 month) |

Pharmacological Properties

Mechanism of Action

This compound is a direct inhibitor of renin, the enzyme responsible for the conversion of angiotensinogen (B3276523) to angiotensin I, the rate-limiting step in the RAAS cascade.[1] By inhibiting renin, this compound effectively reduces the levels of angiotensin II and aldosterone, key mediators of vasoconstriction, sodium and water retention, and cardiovascular remodeling.[1][6][7]

Potency and Selectivity

This compound is a highly potent renin inhibitor with an IC₅₀ of 0.47 nM against human renin.[1] It demonstrates excellent selectivity, being over 1000-fold more selective for renin compared to other related and unrelated off-targets, including other human aspartyl proteases like β-secretase, cathepsin D, and cathepsin E.[8]

Table 3: In Vitro Potency of this compound

| Parameter | Value | Reference |

| IC₅₀ (Human Renin) | 0.47 nM | [1] |

| Selectivity | >1000-fold over other proteases | [8] |

Pharmacokinetics

A multiple ascending dose study in healthy, salt-depleted volunteers provided key pharmacokinetic data for this compound.[5] The compound is rapidly absorbed following oral administration, with dose-proportional pharmacokinetics.[5]

Table 4: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Reference |

| Time to Cₘₐₓ (Tₘₐₓ) | 1 - 4 hours | [5] |

| Terminal Half-life (t₁/₂) | 24 - 30 hours | [5] |

| Bioavailability | >15% in three species (preclinical) | [9] |

| Excretion | <10% excreted in urine | [5] |

Clinical Studies

A key clinical trial (NCT01217736) evaluated the safety, tolerability, and pharmacodynamics of this compound in healthy volunteers. In this study, this compound was administered once daily for 10 days at doses of 75, 150, 300, and 600 mg, and compared to 300 mg of aliskiren (B1664508) and a placebo.[5]

Key Findings:

-

This compound was well-tolerated with no significant safety issues.[5]

-

It effectively suppressed plasma renin activity (PRA) over a 24-hour period at all doses.[5]

-

This compound led to a dose-dependent increase in plasma renin concentration, which was more pronounced than with aliskiren, suggesting significant intrarenal renin inhibition.[5]

-

The compound decreased plasma angiotensin II and aldosterone levels.[5]

-

At doses of 300 mg and higher, an excessive intrarenal renin inhibition was observed, leading to a rebound increase in angiotensin II and aldosterone after drug cessation.[5]

-

This compound demonstrated a blood pressure-lowering effect comparable to aliskiren.

Experimental Protocols

In Vitro Renin Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay is used to determine the in vitro inhibitory potency (IC₅₀) of this compound against renin.[1]

Principle: The assay utilizes a synthetic peptide substrate containing a fluorescent donor and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by renin, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to renin activity.

Materials:

-

This compound TFA stock solution (e.g., 10 mM in DMSO)

-

Recombinant human renin

-

FRET-based fluorogenic renin substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the diluted this compound solutions to the test wells. Add assay buffer with the corresponding DMSO concentration to the control and blank wells.

-

Add the renin solution to the test and control wells. Add assay buffer to the blank wells.

-

Pre-incubate the plate for 15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the FRET substrate solution to all wells.

-

Immediately measure the fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm).[1]

-

Calculate the rate of reaction and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Efficacy in a Double Transgenic Rat (dTGR) Model of Hypertension

This model is utilized to assess the in vivo antihypertensive efficacy of this compound.[5]

Model Characteristics:

-

Genetic Background: Sprague-Dawley or Fischer 344 rats.[5]

-

Transgenes: Express both human renin and human angiotensinogen.[5]

-

Phenotype: Develop severe hypertension and end-organ damage.[5]

Procedure:

-

Animal Preparation: Use adult dTGRs. Blood pressure can be continuously monitored using telemetry devices implanted in the aorta.[8]

-

Drug Formulation: Prepare a solution or suspension of this compound TFA in a suitable vehicle (e.g., water or a specific formulation buffer).

-

Dosing: Administer this compound or vehicle control orally via gavage at the desired dose (e.g., 10 mg/kg).[8]

-

Blood Pressure Monitoring: Record mean arterial pressure (MAP) continuously before and after drug administration for a specified period (e.g., 24 hours or longer).[8]

-

Data Analysis: Compare the changes in MAP between the this compound-treated group and the vehicle-treated group to determine the antihypertensive effect and duration of action.

Conclusion

This compound is a potent and selective direct renin inhibitor with promising pharmacokinetic and pharmacodynamic profiles. Its ability to effectively block the RAAS cascade at its origin makes it a valuable tool for research into hypertension and related diseases. The data summarized in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation and development of this compound. The distinct pharmacological profile of this compound compared to other RAAS inhibitors warrants further exploration of its potential therapeutic benefits.

References

- 1. Blood pressure reduction and diabetes insipidus in transgenic rats deficient in brain angiotensinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. storage.imrpress.com [storage.imrpress.com]

- 3. Direct Renin Inhibitors: A New Approach to Antihypertensive Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. mdpi.com [mdpi.com]

- 8. pelvipharm.com [pelvipharm.com]

- 9. Renin profiling to select antihypertensive baseline drugs. Renin inhibitors for high-renin and calcium entry blockers for low-renin patients - PubMed [pubmed.ncbi.nlm.nih.gov]

VTP-27999: A Technical Guide for Researchers

COMPOUND: VTP-27999 CAS NUMBER: 942142-51-0 CHEMICAL NAME: Methyl (2-((R)-(3-chlorophenyl)((R)-1-(((S)-2-(methylamino)-3-((R)-tetrahydro-2H-pyran-3-yl)propyl)carbamoyl)piperidin-3-yl)methoxy)ethyl)carbamate

Executive Summary

This compound is a potent and selective, orally bioavailable alkyl amine inhibitor of renin, the initial and rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[1][2] By directly targeting renin, this compound effectively blocks the conversion of angiotensinogen (B3276523) to angiotensin I, leading to a downstream reduction in angiotensin II and aldosterone (B195564) levels.[1][3] This mechanism of action results in vasodilation and a decrease in blood pressure.[1] Preclinical and clinical studies have demonstrated its efficacy in lowering blood pressure and have characterized its pharmacokinetic and pharmacodynamic profiles.[4][5] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Mechanism of Action

This compound is a direct renin inhibitor that competitively binds to the active site of the renin enzyme.[1] This inhibition prevents the enzymatic cleavage of angiotensinogen to angiotensin I, the first and rate-limiting step of the RAAS cascade.[2][3] Consequently, the production of the potent vasoconstrictor angiotensin II is suppressed, leading to reduced activation of the angiotensin II receptor type 1 (AT1R), vasodilation, and a subsequent lowering of blood pressure.[1][3] Unlike other renin inhibitors such as aliskiren, this compound does not cause the unfolding of prorenin, the inactive precursor of renin.[6][7]

Signaling Pathway

The primary signaling pathway modulated by this compound is the Renin-Angiotensin-Aldosterone System (RAAS).

Quantitative Data

In Vitro Potency and Selectivity

| Parameter | Species | Value | Reference |

| Renin Inhibition (IC50) | Human | 0.47 nM | [8] |

| Intracellular Renin Inhibition (IC50) in HMC-1 cells | Human | 27 nM | [9] |

| CYP3A4 Inhibition (IC50) | Human | >30 µM | [4][10] |

| Selectivity | Human | >1000-fold for renin over >150 other targets | [4][11] |

| β-secretase (BACE1) Inhibition | Human | <10% at 10 µM | [4][11] |

| Cathepsin D Inhibition | Human | <10% at 10 µM | [4][11] |

| Cathepsin E Inhibition | Human | <10% at 10 µM | [4][11] |

Pharmacokinetic Parameters

| Parameter | Species | Value | Reference |

| Oral Bioavailability (F) | Rat | 37% | [4][10] |

| Monkey | 18% | [4][10] | |

| Dog | >15% | [4][10] | |

| Terminal Half-life (t1/2) | Human | 24 - 30 hours | [5][12] |

| Time to Maximum Concentration (Tmax) | Human | 1 - 4 hours | [5][12] |

| Plasma Free Fraction | Dog | 22% | [4] |

| Monkey | 29% | [4] |

In Vivo Efficacy in Double Transgenic Rats (dTGR)

| Dose (Oral) | Parameter | Result | Reference |

| 10 mg/kg | Mean Arterial Pressure (MAP) | Greater reduction at 24h and longer duration of action compared to a reference compound. | [4] |

Clinical Pharmacodynamics in Healthy Volunteers

| Dose | Parameter | Result | Reference |

| 75, 150, 300, 600 mg (once daily for 10 days) | Plasma Renin Activity (PRA) | >90% inhibition at 15 minutes after dosing on day 1; significant inhibition maintained for 24 hours. | [5] |

| 300 and 600 mg | Plasma Renin Concentration | Maximally 350-fold increase, greater than with aliskiren. | [5][12] |

| 75, 150, 300, 600 mg | Renal Plasma Flow (RPF) | Dose-dependent increases from baseline of 17.2, 63.1, 97.5, and 115.2 mL/min/1.73 m2, respectively. | [9] |

Experimental Protocols

In Vitro Renin Activity Assay (FRET-based)

This protocol is adapted from established methods for measuring renin activity using a fluorogenic substrate.[3]

Principle: This assay utilizes a synthetic peptide substrate containing a fluorescent donor and a quencher moiety. In its intact form, the fluorescence of the donor is quenched. Upon cleavage by renin, the donor and quencher are separated, resulting in an increase in fluorescence. The rate of this increase is proportional to the renin activity.[3]

Materials and Reagents:

-

This compound TFA: Stock solution in DMSO (e.g., 10 mM).

-

Recombinant Human Renin: Lyophilized powder or a stock solution of known concentration.

-

Fluorogenic Renin Substrate (e.g., (DABCYL)-g-Abu-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-(EDANS)-NH2).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, with 100 mM NaCl.

-

96-well black microplates.

-

Fluorescence plate reader.

Procedure:

-

Compound Dilution: Prepare serial dilutions of this compound TFA in DMSO, and then dilute further in Assay Buffer to achieve the final desired concentrations.

-

Reagent Preparation:

-

Renin Solution: Prepare a working solution of recombinant human renin in Assay Buffer.

-

Substrate Solution: Prepare a working solution of the FRET substrate in Assay Buffer. Protect from light.

-

-

Assay Plate Setup:

-

Add 50 µL of Assay Buffer to all wells.

-

Add 25 µL of the diluted this compound TFA solutions to the test wells.

-

Add 25 µL of Assay Buffer with the same percentage of DMSO to the control (100% activity) and blank (no enzyme) wells.

-

Add 25 µL of the Renin Solution to the test and control wells. Add 25 µL of Assay Buffer to the blank wells.

-

-

Pre-incubation: Mix the plate gently and pre-incubate for 15 minutes at 37°C to allow this compound to bind to the renin.[3]

-

Reaction Initiation: Add 25 µL of the Substrate Solution to all wells to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the FRET pair, with readings taken every 1-2 minutes for 30-60 minutes at 37°C.

Data Analysis:

-

Calculate Reaction Rates: For each well, determine the initial reaction rate (velocity) by plotting fluorescence units (RFU) versus time and calculating the slope of the linear portion of the curve.

-

Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_control - Rate_blank)).

-

Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]

In Vivo Blood Pressure Measurement in a Double Transgenic Rat (dTGR) Model

This protocol describes an acute oral dosing study to assess the blood pressure-lowering effects of this compound in a hypertensive rat model expressing human renin and angiotensinogen.[1][13]

Principle: The conscious animal's blood pressure is continuously monitored before and after the administration of the test compound. A reduction in blood pressure indicates an antihypertensive effect.[13]

Materials:

-

This compound TFA.

-

Vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

-

Double transgenic rats (dTGR) expressing human renin and angiotensinogen.

-

Radiotelemetry transmitter for blood pressure monitoring.

-

Oral gavage needles (18-20 gauge, straight or curved with a ball tip).

-

Syringes.

-

Animal scale.

Procedure:

-

Surgical Implantation of Radiotelemetry Device:

-

Anesthetize the rat using an appropriate anesthetic agent.

-

Surgically implant a radiotelemetry transmitter with its catheter inserted into the abdominal aorta for direct and continuous blood pressure measurement.

-

Allow the animal to recover from surgery for at least one week.[13]

-

-

Animal Acclimation: House rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water. Allow the animals to acclimate to the laboratory conditions for at least one week before the experiment.[1][13]

-

Dosing Solution Preparation:

-

Weigh the required amount of this compound TFA.

-

Prepare a homogenous suspension in the vehicle to achieve the desired final concentration for a dosing volume of 5-10 mL/kg.[2]

-

-

Baseline Blood Pressure Measurement: Record baseline blood pressure and heart rate for a sufficient period (e.g., 24-48 hours) before drug administration.[13]

-

Drug Administration:

-

Administer the prepared this compound TFA suspension or vehicle (control) to the rats via oral gavage. A recommended starting dose is 10 mg/kg.[1]

-

-

Post-dosing Monitoring: Continuously monitor and record blood pressure, heart rate, and motor activity for a specified period post-dosing (e.g., 24-48 hours).[13]

Data Analysis:

-

Calculate the change in mean arterial pressure (MAP) from baseline for each animal at each time point.

-

Compare the blood pressure reduction in the this compound-treated group to the vehicle-treated control group using appropriate statistical methods (e.g., t-test or ANOVA).[1]

Safety and Toxicology

This compound was found to be non-mutagenic in the Ames assay and not genotoxic in the mouse lymphoma L5178Y TK± test system.[1][4] In a multiple ascending dose study in healthy volunteers, this compound was generally safe and well-tolerated.[5] At the highest dose of 600 mg, some nausea and vomiting were observed.[5] As with other RAAS inhibitors, potential side effects at higher doses could include hypotension, hyperkalemia, and renal impairment.[1]

Conclusion

This compound is a potent and selective direct renin inhibitor with favorable pharmacokinetic properties and demonstrated efficacy in preclinical models and human clinical trials. Its distinct mechanism of action within the RAAS cascade makes it a valuable tool for research in hypertension, cardiovascular, and renal diseases. The provided data and protocols offer a comprehensive resource for scientists and drug development professionals to design and execute further studies to explore its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of this compound, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. ovid.com [ovid.com]

- 7. pure.eur.nl [pure.eur.nl]

- 8. medkoo.com [medkoo.com]

- 9. | BioWorld [bioworld.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Multiple ascending dose study with the new renin inhibitor this compound: nephrocentric consequences of too much renin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

VTP-27999: A Technical Overview of its Discovery and Development as a Novel Renin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of VTP-27999, a potent and selective alkyl amine renin inhibitor. The document details the compound's mechanism of action, key preclinical data, and the experimental protocols utilized in its evaluation.

Introduction: Targeting the Renin-Angiotensin-Aldosterone System

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure and cardiovascular function.[1] Dysregulation of this system is a key contributor to the pathophysiology of hypertension and end-organ damage, particularly affecting the kidneys and heart.[1] Renin, an aspartyl protease primarily secreted by the kidneys, catalyzes the first and rate-limiting step of the RAAS cascade: the conversion of angiotensinogen (B3276523) to angiotensin I.[1][2] Direct renin inhibitors (DRIs) therefore represent a promising therapeutic strategy for the management of hypertension and related cardiovascular and renal diseases by targeting the system at its origin.[1][3]

This compound emerged from a structure-guided drug design program aimed at discovering novel, nonpeptidic renin inhibitors with improved potency, selectivity, and pharmacokinetic properties over earlier generations of DRIs.[1]

Mechanism of Action

This compound is a direct inhibitor of renin.[2] By binding to the active site of the enzyme, it blocks the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of the potent vasoconstrictor angiotensin II and the salt- and water-retaining hormone aldosterone (B195564).[2][4] This targeted inhibition of the initial, rate-limiting step of the RAAS cascade leads to a reduction in blood pressure and has the potential for end-organ protection.[1]

Discovery and Preclinical Development

The discovery of this compound was the result of a focused lead optimization effort starting from a series of nonpeptidic alkyl amine renin inhibitors.[1] The initial lead compound, while potent, exhibited undesirable inhibition of the cytochrome P450 enzyme CYP3A4.[5] Through structure-based drug design, medicinal chemists rationally incorporated additional polar functionality and modified a key structural element interacting with the S1 pocket of the renin active site.[1] This led to the identification of this compound (referred to as compound 9 in the primary literature), which demonstrated a superior profile of high potency, excellent selectivity, and favorable pharmacokinetic properties.[1]

In Vitro Potency and Selectivity

This compound exhibits potent inhibition of human renin with sub-nanomolar activity.[1] A key objective of the optimization program was to minimize off-target effects, particularly inhibition of CYP3A4. This compound demonstrated a significant improvement in this regard compared to the initial lead compounds.[1] Furthermore, this compound displayed high selectivity for renin over other aspartyl proteases and a broad panel of other molecular targets.[1]

| Compound/Parameter | IC50 (nM) - Low Renin | IC50 (nM) - PRA | CYP3A4 IC50 (nM) | Selectivity |

| This compound (Compound 9) | 0.47 | 1.1 | >30,000 | >1000-fold vs. >150 off-targets |

| Lead Compound 2 | 0.48 | 0.82 | 4600 | Not Reported |

| Reference Compound 1 | 0.40 | 0.65 | Not Reported | Not Reported |

| Data sourced from Jia et al., 2011.[1] | ||||

| PRA: Plasma Renin Activity |

Pharmacokinetics

This compound demonstrated favorable oral bioavailability in multiple preclinical species, a critical factor for its potential as an orally administered therapeutic.[1]

| Species | Oral Bioavailability (%) | Plasma Free Fraction (%) |

| Rat | 37 | Not Reported |

| Monkey | 18 | 29 |

| Dog | >15 | 22 |

| Data sourced from Jia et al., 2011 and BenchChem Application Notes.[1][3] |

In Vivo Efficacy

The antihypertensive effect of this compound was evaluated in a double transgenic rat (dTGR) model of hypertension, which expresses both human renin and human angiotensinogen.[1] In this model, this compound demonstrated a significant and sustained reduction in mean arterial blood pressure (MAP) following oral administration.[1]

| Animal Model | Dose (Oral) | Parameter | Result |

| Double Transgenic Rat (dTGR) | 10 mg/kg | Mean Arterial Pressure (MAP) | Greater reduction at 24h compared to a reference compound.[1] |

Clinical Development

This compound advanced into clinical trials in human volunteers. A multiple ascending dose study (NCT01217736) was conducted to evaluate its safety, pharmacokinetics, and pharmacodynamics.[6] The study demonstrated that this compound was well-tolerated and rapidly absorbed, with a terminal half-life of 24 to 30 hours.[6] It effectively suppressed plasma renin activity and led to dose-dependent reductions in angiotensin II and aldosterone levels.[6] A notable finding was a significant, dose-dependent increase in renal plasma flow, suggesting a potential for beneficial effects on renal vascular function.[7]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of this compound.

In Vitro Renin Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

Principle: This assay utilizes a synthetic peptide substrate containing a fluorescent donor and a quencher moiety. In its intact state, the fluorescence is quenched. Upon cleavage by renin, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to renin activity.[2]

Methodology:

-

Reagent Preparation:

-

A stock solution of this compound TFA is prepared in DMSO.

-

Purified recombinant human renin is diluted in assay buffer to a working concentration (e.g., 0.6 nM for a final assay concentration of 0.3 nM).[2]

-

The FRET substrate is diluted in assay buffer to a working concentration (e.g., 2 µM for a final concentration of 1 µM).[2]

-

-

Assay Procedure:

-

In a 96-well plate, assay buffer is added to all wells.

-

Serial dilutions of this compound are added to the test wells.

-

Vehicle (DMSO in assay buffer) is added to control wells.

-

Renin solution is added to all wells except the blank.

-

The plate is pre-incubated for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[2]

-

The FRET substrate is added to all wells to initiate the reaction.

-

-

Data Acquisition and Analysis:

-

The increase in fluorescence is monitored over time using a fluorescence plate reader.

-

The rate of the reaction is determined from the linear portion of the kinetic curve.

-

The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a suitable sigmoidal model.

-

In Vivo Hypertension Model (Double Transgenic Rat - dTGR)

Model: The dTGR model, expressing both human renin and human angiotensinogen, develops severe hypertension, making it a relevant model for testing human renin inhibitors.[1]

Methodology:

-

Animal Acclimatization and Baseline Measurements:

-

Rats are acclimated to housing conditions.

-

Baseline blood pressure is measured, often using radiotelemetry for continuous and stress-free monitoring.

-

-

Drug Administration:

-

This compound TFA is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).[3]

-

The compound is administered orally once daily via gavage at the desired dose (e.g., 10 mg/kg).[1][3]

-

-

Blood Pressure Monitoring:

-

Mean arterial blood pressure (MAP) is continuously monitored post-dosing.

-

-

Endpoint Analysis:

-

At the end of the study, animals may be euthanized for the collection of tissues (e.g., heart, kidneys) for further analysis, such as histological assessment of end-organ damage.

-

CYP3A4 Inhibition Assay

Principle: The potential for a compound to inhibit the activity of CYP3A4, a major drug-metabolizing enzyme, is assessed using human liver microsomes.

Methodology:

-

Incubation:

-

This compound is incubated with human liver microsomes in the presence of a specific CYP3A4 substrate and NADPH (a necessary cofactor).

-

-

Metabolite Quantification:

-

The formation of the metabolite of the CYP3A4 substrate is quantified, typically by LC-MS/MS.

-

-

IC50 Determination:

-

The concentration of this compound that causes 50% inhibition of metabolite formation is determined to be the IC50 value.

-

Conclusion

This compound is a potent and selective direct renin inhibitor discovered through a rational, structure-based drug design approach. It has demonstrated a promising preclinical profile with high potency, excellent selectivity, good oral bioavailability, and in vivo efficacy in a relevant model of hypertension. Early clinical data in human volunteers have further supported its potential as a therapeutic agent for cardiovascular and renal diseases. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of novel renin inhibitors.

References

- 1. Urinary biomarkers track the progression of nephropathy in hypertensive and obese rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaron.com [pharmaron.com]

- 3. Methods to Induce Cardiac Hypertrophy and Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Evaluation of urinary biomarkers for early detection of acute kidney injury in a rat nephropathy model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the relative performance of 12 urinary biomarkers for renal safety across 22 rat sensitivity and specificity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

VTP-27999 selectivity profile over other proteases

For Researchers, Scientists, and Drug Development Professionals

Introduction

VTP-27999 is a potent and selective, orally bioavailable direct inhibitor of renin, the aspartyl protease that catalyzes the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS) cascade.[1] By inhibiting the conversion of angiotensinogen (B3276523) to angiotensin I, this compound effectively modulates the entire RAAS pathway, a critical regulator of blood pressure and fluid balance.[2] This technical guide provides an in-depth overview of the selectivity profile of this compound against other proteases, complete with quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Selectivity Profile of this compound

A critical aspect of drug development is ensuring the high selectivity of a therapeutic candidate for its intended target to minimize off-target effects. This compound has demonstrated a remarkable selectivity profile for human renin over other proteases, including related human aspartyl proteases.

Quantitative Selectivity Data

The following table summarizes the inhibitory activity of this compound against human renin and its selectivity over other key human aspartyl proteases.

| Target Protease | This compound IC50 (nM) | % Inhibition at 10 µM this compound | Selectivity Fold (approx.) |

| Human Renin | 0.47[1][3] | - | - |

| β-secretase (BACE1) | >10,000 | <10%[4] | >21,000 |

| Cathepsin D | >10,000 | <10%[4] | >21,000 |

| Cathepsin E | >10,000 | <10%[4] | >21,000 |

Furthermore, studies have shown that this compound exhibits over 1,000-fold selectivity for renin when screened against a broad panel of more than 150 other receptors, ion channels, and enzymes.[4]

Key Experimental Protocols

The determination of the potency and selectivity of this compound involves a series of precise in vitro enzymatic assays. Below are the detailed methodologies for these key experiments.

In Vitro Renin Inhibition Assay (FRET-based)

This assay is employed to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human renin.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorescent reporter molecule and a quencher molecule in close proximity. In its intact state, the fluorescence is quenched. Upon cleavage by renin, the reporter and quencher are separated, leading to a measurable increase in fluorescence that is proportional to the enzyme's activity.

Materials:

-

Recombinant human renin

-

Fluorogenic renin substrate (e.g., a FRET-based peptide)

-

This compound stock solution (in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in assay buffer to create a range of test concentrations.

-

Prepare a working solution of recombinant human renin in assay buffer.

-

Prepare a working solution of the fluorogenic renin substrate in assay buffer.

-

-

Assay Reaction:

-

To the wells of a 96-well microplate, add the assay buffer.

-

Add the various concentrations of the this compound dilutions to the respective test wells. Include a vehicle control (DMSO) for 100% enzyme activity and a no-enzyme control for background fluorescence.

-

Add the recombinant human renin solution to all wells except the no-enzyme control.

-

Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

-

Data Acquisition and Analysis:

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission) over a set period (e.g., 60 minutes) at 37°C.

-

Calculate the initial reaction rates (slopes of the linear phase of fluorescence increase).

-

Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Protease Selectivity Profiling (General Protocol)

To assess the selectivity of this compound, its inhibitory activity is measured against a panel of off-target proteases, such as β-secretase, Cathepsin D, and Cathepsin E. A similar FRET-based assay principle is often employed, using substrates specific to each protease.

Procedure:

-

Target and Substrate Selection:

-

Obtain purified, recombinant off-target proteases.

-

Use a fluorogenic substrate specific for each protease. For example:

-

β-secretase (BACE1): A substrate containing the "Swedish" amyloid precursor protein (APP) cleavage site.

-

Cathepsin D and E: Specific fluorogenic peptide substrates are commercially available.

-

-

-

Assay Execution:

-

The assay is performed in a similar manner to the renin inhibition assay, substituting renin with the respective off-target protease and using its specific substrate.

-

This compound is typically tested at a high concentration (e.g., 10 µM) to determine the percentage of inhibition.

-

If significant inhibition is observed, a full dose-response curve is generated to determine the IC50 value.

-

-

Data Analysis:

-

The percentage of inhibition at the high concentration is calculated.

-

If an IC50 is determined, the selectivity fold is calculated by dividing the IC50 for the off-target protease by the IC50 for renin.

-

Visualizing the Core Concepts

Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The following diagram illustrates the RAAS cascade and the specific point of inhibition by this compound.

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

Experimental Workflow for Determining Protease Selectivity

The logical flow for assessing the selectivity profile of an inhibitor like this compound is depicted in the following diagram.

Caption: Experimental workflow for determining the protease selectivity profile of this compound.

References

- 1. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of this compound, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

VTP-27999 Oral Bioavailability in Preclinical Models: A Technical Overview

This guide provides a detailed examination of the preclinical oral bioavailability and related pharmacokinetics of VTP-27999, a potent and selective alkyl amine direct renin inhibitor. The data presented is collated from foundational studies to offer a comprehensive resource for researchers and professionals in drug development.

Quantitative Pharmacokinetic Data

This compound was developed through structure-based optimization to improve upon earlier compounds in its class, with a key goal of enhancing oral bioavailability.[1] Preclinical studies demonstrated that this compound achieved greater than 15% oral bioavailability in three different species, a significant improvement over its predecessors.[1][2][3]

The pharmacokinetic parameters of this compound and related precursor compounds are summarized below, highlighting the advancements made with this compound (also referred to as compound 9 in discovery literature).

Table 1: Oral Bioavailability of this compound and Precursor Compounds in Preclinical Models

| Compound | Species | Oral Bioavailability (F%) | Reference |

|---|---|---|---|

| This compound (Compound 9) | Rat | 37% | [1] |

| Cynomolgus Monkey | 18% | [1] | |

| Dog | >15% (surpassing Compound 1) | [1] | |

| Compound 1 | Rat, Monkey, Dog | Lower than this compound | [1] |

| Compound 2 | Rat | <10% | [1] |

| Cynomolgus Monkey | <10% | [1] | |

| Compound 3 | Rat | Lower than Compound 2 | [1] |

| | Cynomolgus Monkey | Lower than Compound 2 |[1] |

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

This compound functions as a direct renin inhibitor, targeting the initial, rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS).[4] Renin, an aspartyl protease, cleaves angiotensinogen (B3276523) to produce angiotensin I.[1] This is subsequently converted to the potent vasoconstrictor angiotensin II by the Angiotensin-Converting Enzyme (ACE).[1] By directly inhibiting renin, this compound effectively blocks the entire downstream cascade, leading to reduced angiotensin II levels and subsequent vasodilation.[4]

Experimental Protocols

The preclinical evaluation of this compound involved several key in vivo experiments to determine its efficacy and pharmacokinetic profile.

The antihypertensive effects of this compound were evaluated in specialized animal models of hypertension.

-

Principle: To assess the blood pressure-lowering effects of the compound following oral administration in a hypertensive animal model.[5]

-

Animal Model: Double transgenic rats (dTGR) engineered to express both human renin and human angiotensinogen were used.[1] These animals exhibit severe hypertension that is dependent on human renin, making them a highly relevant model for testing human renin inhibitors.[1]

-

Dosing: A starting oral dose of 10 mg/kg was recommended for assessing antihypertensive effects in these rodent models.[6] In comparative studies, this compound was administered at 10 mg/kg orally and demonstrated a greater reduction in mean arterial blood pressure and a longer duration of action compared to an earlier compound at the same dose.[1]

-

Administration: The compound was formulated in a suitable vehicle and administered via oral gavage.[5][6]

-

Monitoring: Blood pressure was continuously monitored before and after administration.[5] This is often achieved through the surgical implantation of radiotelemetry devices, which allows for continuous recording of blood pressure, heart rate, and motor activity for an extended period (e.g., 24-48 hours) post-dosing without restraining the animal.[5]

While specific details for the this compound oral bioavailability studies are part of proprietary data, a general protocol for such a study in a rodent model is outlined below.

-

Animal Model: Species such as Sprague-Dawley rats, cynomolgus monkeys, and dogs are commonly used.[1][7] For serial blood sampling, animals may be surgically prepared with jugular vein cannulas.[7]

-

Acclimation: Animals are housed in a controlled environment and allowed to acclimate for at least one week before the experiment.[5][6]

-

Drug Administration: A single dose of the test compound is administered via oral gavage (for bioavailability assessment) and intravenously (as a reference).[7]

-

Blood Sampling: Timed blood samples are collected at various points post-administration.[7] A chemical stabilizer is often added to biological samples to prevent ex vivo degradation of the compound.[8]

-

Analysis: The concentration of the drug in plasma is determined using a validated analytical method, such as LC-MS/MS.

-

Calculation of Oral Bioavailability (F%): Bioavailability is calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100 where AUC is the area under the plasma concentration-time curve.

In Vitro Profile and Selectivity

This compound demonstrated a highly favorable in vitro profile. It proved to have potent enzymatic activity against renin while showing an IC50 value >30 μM against CYP3A4, indicating a low potential for drug-drug interactions mediated by this key metabolic enzyme.[1] Furthermore, the compound exhibited excellent selectivity, with over 1000-fold selectivity for renin compared to a wide panel of other off-targets, including other human aspartyl proteases like Cathepsin D and BACE1.[1][9] this compound was also found to be non-mutagenic in the Ames assay and not genotoxic in the mouse lymphoma test system.[1][6]

References

- 1. Discovery of this compound, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of this compound, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility. | Semantic Scholar [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Pharmacokinetics of captopril in healthy subjects and in patients with cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

VTP-27999: A Technical Guide for Hypertension Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

VTP-27999 is a potent and selective, orally bioavailable alkyl amine direct renin inhibitor that has been investigated for the treatment of hypertension. By targeting the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), this compound offers a distinct mechanistic approach to blood pressure control and potentially enhanced end-organ protection. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols to facilitate further research and development in the field of hypertension.

Mechanism of Action

This compound is a direct inhibitor of renin, the aspartyl protease that catalyzes the conversion of angiotensinogen (B3276523) to angiotensin I. This is the initial and rate-limiting step of the RAAS cascade. By blocking this pivotal step, this compound effectively reduces the downstream production of angiotensin II, a potent vasoconstrictor, and subsequently decreases aldosterone (B195564) secretion. This dual action leads to vasodilation and reduced sodium and water retention, ultimately lowering blood pressure.[1][2]

Signaling Pathway

The following diagram illustrates the role of this compound within the renin-angiotensin-aldosterone system.

Quantitative Data

In Vitro Potency

| Compound | Assay Condition | IC50 (nM) |

| This compound | Purified recombinant human renin in buffer (0.3 nM renin) | 0.3 |

| This compound | In the presence of human plasma | ~0.9 (3-fold loss in potency observed) |

Table 1: In vitro inhibitory activity of this compound against human renin.[1]

Pharmacokinetic Profile

| Parameter | Value |

| Absorption (Tmax) | 1 to 4 hours |

| Terminal Half-life (t1/2) | 24 to 30 hours |

| Oral Bioavailability | >15% in three species |

Table 2: Pharmacokinetic parameters of this compound in human subjects.[2][3]

Pharmacodynamic Effects in Humans (10-day study in salt-depleted volunteers)

| Dose | Plasma Renin Activity | Plasma Renin Concentration | Plasma Angiotensin II | Plasma Aldosterone |

| 75 mg | Suppressed during 24-hour dosing interval | Dose-dependent increase (maximally 350-fold) | Decreased | Decreased |

| 150 mg | Suppressed during 24-hour dosing interval | Dose-dependent increase (maximally 350-fold) | Decreased | Decreased |

| 300 mg | Suppressed during 24-hour dosing interval | Dose-dependent increase (maximally 350-fold) | Decreased | Decreased |

| 600 mg | Suppressed during 24-hour dosing interval | Dose-dependent increase (maximally 350-fold) | Decreased, but increased at 24h post-dose | Decreased, but increased at 24h post-dose |

Table 3: Summary of pharmacodynamic effects of this compound.[2]

Experimental Protocols

In Vitro Renin Activity Assay (FRET-based)

This protocol outlines a fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro renin inhibitory activity of this compound.[1]

Principle: The assay utilizes a synthetic peptide substrate containing a fluorescent donor and a quencher moiety. In the absence of an inhibitor, renin cleaves the substrate, separating the donor and quencher and resulting in an increase in fluorescence. The presence of an inhibitor like this compound prevents this cleavage, leading to a lower fluorescence signal.

Workflow Diagram:

Materials:

-

This compound

-

Recombinant human renin

-

Fluorogenic renin substrate (FRET-based)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA and 0.1% BSA)

-

DMSO for compound dilution

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO and create a serial dilution series in Assay Buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

Assay Plate Setup:

-

Add 50 µL of Assay Buffer to all wells.

-

Add 25 µL of the diluted this compound solutions to the test wells.

-

Add 25 µL of Assay Buffer with the same percentage of DMSO to the control (100% activity) and blank (no enzyme) wells.

-

-

Enzyme Addition:

-

Add 25 µL of the Renin Solution (e.g., 0.6 nM in Assay Buffer for a final concentration of 0.3 nM) to the test and control wells.

-

Add 25 µL of Assay Buffer to the blank wells.

-

-

Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow this compound to bind to the renin.

-

Reaction Initiation: Add 25 µL of the FRET substrate solution (e.g., 2 µM in Assay Buffer for a final concentration of 1 µM) to all wells to start the reaction.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically at 37°C using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm). Readings should be taken at regular intervals (e.g., every 5 minutes) for a set period (e.g., 60 minutes).

-

Data Analysis:

-

Calculate the rate of substrate cleavage from the linear portion of the fluorescence curve for each well.

-

Subtract the rate of the blank wells from all other wells.

-

Calculate the percentage of renin inhibition for each this compound concentration relative to the control wells.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

In Vivo Antihypertensive Efficacy in a Double Transgenic Rat (dTGR) Model

This protocol provides a general methodology for assessing the in vivo efficacy of this compound in a double transgenic rat model of hypertension.[1][3]

Principle: The dTGR model, which expresses both human renin and human angiotensinogen, develops severe hypertension that is dependent on the human renin-angiotensin system. This makes it a highly relevant model for testing the efficacy of human renin inhibitors like this compound.

Workflow Diagram:

Materials and Animals:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

-

Double transgenic rats (dTGR) expressing human renin and human angiotensinogen (e.g., on a Sprague-Dawley background)

-

Blood pressure measurement system (radiotelemetry is preferred for continuous monitoring; tail-cuff plethysmography can be used for intermittent measurements)

-

Oral gavage needles and syringes

Procedure:

-

Animal Acclimation: Allow the dTGRs to acclimate to the laboratory conditions for at least one week before the experiment.

-

Baseline Blood Pressure Measurement: Measure the baseline blood pressure of the conscious, restrained or freely moving animals for a sufficient period to obtain stable readings.

-

Randomization: Randomize the animals into different treatment groups (e.g., vehicle control, this compound at various doses).

-

Drug Formulation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations.

-

Drug Administration: Administer a single oral dose of this compound or vehicle to the rats via oral gavage.

-

Blood Pressure Monitoring: Continuously monitor the mean arterial blood pressure (MAP) for a defined period post-dosing (e.g., 24 to 72 hours).

-

Data Analysis:

-

Calculate the change in MAP from the baseline for each animal at various time points.

-

Compare the MAP changes between the this compound-treated groups and the vehicle control group using appropriate statistical methods.

-

Safety and Tolerability

In a multiple ascending dose study in salt-depleted healthy volunteers, this compound was reported to be well tolerated with no significant safety issues at doses up to 600 mg daily for 10 days.[2] Preclinical studies have indicated that this compound is non-mutagenic in the Ames assay and not genotoxic in the mouse lymphoma L5178Y TK± test system.

Conclusion

This compound is a potent direct renin inhibitor with a promising pharmacokinetic and pharmacodynamic profile for the treatment of hypertension. Its mechanism of action at the apex of the RAAS cascade represents a valuable therapeutic strategy. The data and protocols presented in this guide are intended to support further research into the potential of this compound and other renin inhibitors in managing cardiovascular diseases.

References

VTP-27999 in Chronic Kidney Disease Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

VTP-27999 is a potent and selective, orally bioavailable, non-peptidic small molecule inhibitor of the enzyme renin.[1][2] As a direct renin inhibitor, this compound targets the initial and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS) cascade.[3] The RAAS is a critical regulator of blood pressure and fluid and electrolyte balance, and its chronic overactivation is a key driver in the pathophysiology of chronic kidney disease (CKD), contributing to hypertension, inflammation, and fibrosis.[1][4] By blocking the conversion of angiotensinogen (B3276523) to angiotensin I, this compound offers a promising therapeutic strategy for mitigating the downstream effects of RAAS activation in the context of CKD.[1]

While the therapeutic potential of direct renin inhibitors for end-organ protection in CKD is recognized, publicly available data on the specific use of this compound in preclinical models of chronic kidney disease are limited.[1] This guide provides a comprehensive overview of the mechanism of action of this compound, relevant signaling pathways, and general experimental protocols for evaluating renin inhibitors in the context of CKD.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by directly binding to the active site of renin, thereby preventing the enzymatic cleavage of angiotensinogen to angiotensin I. This action effectively reduces the production of angiotensin II, the primary effector molecule of the RAAS, which mediates its detrimental effects on the kidney through the angiotensin II type 1 (AT1) receptor.